1-Phenylpyrrolidin-2-one
Overview
Description
1-Phenylpyrrolidin-2-one is a chemical compound that has been studied for various applications, including its potential as an antipsychotic and anticonvulsant. It is a core structure in several synthesized compounds that exhibit a range of biological activities. The compound has been modified and used in different contexts, such as in the synthesis of antitumor and antimicrobial agents, as well as in the study of ring transformations and crystal structures .
Synthesis Analysis
The synthesis of 1-Phenylpyrrolidin-2-one derivatives has been approached through various methods. For instance, a dynamic kinetic resolution catalyzed by ω-transaminases was used to prepare enantiomerically enriched 4-phenylpyrrolidin-2-one, demonstrating the potential for creating cyclic analogues of γ-aminobutyric acid (GABA) derivatives . Additionally, a microwave-assisted, chemoselective synthesis was employed to create novel antitumor and antimicrobial derivatives, highlighting the efficiency and eco-friendliness of this method . The synthesis of related compounds, such as 2-phenylpyrroles, involved conformational restriction to maintain dopamine antagonistic activity .
Molecular Structure Analysis
The molecular structure of 1-Phenylpyrrolidin-2-one derivatives has been characterized using various techniques, including X-ray crystallography and spectroscopy. For example, the crystal structure of a substituted derivative revealed an orthorhombic centrosymmetric crystal form with two centers of chirality . The molecular geometry of these compounds has been optimized using density functional theory calculations, which align well with experimental data .
Chemical Reactions Analysis
1-Phenylpyrrolidin-2-one and its derivatives undergo various chemical reactions. The kinetics and mechanism of ring transformation reactions have been studied, showing that electron-acceptor substituents can affect the reaction course . The double reduction of cyclic sulfonamides has been used to synthesize phenylpyrrolidinylmethanol and methylphenylpyrrolidine, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylpyrrolidin-2-one derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group, heterocyclic motifs, and sulfur in a derivative was found to contribute to its antitumor and antimicrobial activities . The differences in crystal structures between racemic and enantiopure forms of a related compound, 3-ethyl-3-phenylpyrrolidin-2-one, suggest that stereochemistry can significantly impact the compound's physical properties, such as melting points, solubility, and bioavailability .
Scientific Research Applications
Enantioselective Synthesis and Derivative Access
1-Phenylpyrrolidin-2-one has been used in dynamic kinetic resolution to produce enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, through an enzymatic amination reaction catalyzed by ω-transaminases. This method provides access to various 4-arylpyrrolidin-2-ones derivatives (Koszelewski, Faber, Kroutil, & Clay, 2009).
Crystal Structure Studies for Pharmaceutical Development
3-Ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant, demonstrates the significance of 1-Phenylpyrrolidin-2-one derivatives. Studies of its enantiomers reveal differences in crystal structures and hydrogen bonding patterns, which are crucial for understanding its bioavailability and solubility (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).
Antitumor and Antimicrobial Applications
Research has been conducted on microwave-assisted synthesis of novel antitumor and antimicrobial hydroxypyrrolidin2-ones, highlighting the potential of 1-Phenylpyrrolidin-2-one derivatives in developing new therapeutic agents (Azmy, Awad, Hefni, Saad, Eltoukhy, & Mabied, 2018).
Role in Inhibitor Development
1-Phenylpyrrolidin-2-one derivatives have been explored in the development of inhibitors for various applications, such as HCV NS5A inhibition and bromodomain inhibitors. This demonstrates the compound's versatility in drug discovery (DeGoey et al., 2014); (Hilton-Proctor et al., 2020).
Electrochemical Studies for Biomolecule Probing
The synthesis of ferrocene derivatives supported on polyvinylpyrrolidin-2-one (PVP) showcases the electrochemical potential of these compounds in detecting biomolecules, highlighting their role in bioanalytical chemistry (Baldoli et al., 2007).
Neuroscience and Stroke Research
1-Phenylpyrrolidin-2-one derivatives have shown potential in improving cognitive functions in rats with experimental ischemic stroke, illustrating their relevance in neuroscience and stroke research (Borozdenko et al., 2021).
Safety And Hazards
Future Directions
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-phenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVIVASFFKKFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196837 | |
Record name | 1-Phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-pyrrolidinone | |
CAS RN |
4641-57-0 | |
Record name | 1-Phenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4641-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylpyrrolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-pyrrolidinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPYRROLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8JL6C4DFL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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